molecular formula C7H3Cl2N B1293624 2,4-Dichlorobenzonitrile CAS No. 6574-98-7

2,4-Dichlorobenzonitrile

Cat. No.: B1293624
CAS No.: 6574-98-7
M. Wt: 172.01 g/mol
InChI Key: GRUHREVRSOOQJG-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzonitrile (DCBN) is a chemical compound with the chemical formula C7H3Cl2N. It is an organic compound with a colorless solid at room temperature. DCBN is a versatile compound that has been used in a variety of applications, including synthesis and biological research. It is a building block in the synthesis of other compounds, and it can be used as an intermediate in organic synthesis. In addition, DCBN has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Application in Herbicide Formulation

2,4-Dichlorobenzonitrile is an important chemical in the formulation of herbicides. It has been studied for its use in controlling waterlilies when incorporated into alginate gels, showing significant efficacy in managing aquatic weeds (Connick, 1982). Additionally, it has been explored for safer herbicide applications in irregular planting areas, such as incorporating it into various organic mulches for more effective and sustainable weed control (Lanphear, 1968).

Impact on Plant Physiology

Research has shown that this compound can influence plant physiology, particularly in the aspect of cellulose synthesis. Studies on Arabidopsis hypocotyl cells revealed that treatment with this chemical leads to the accumulation of nonmotile cellulose synthase subunits within localized regions of the plasma membrane, indicating its role in inhibiting cellulose synthesis (Debolt et al., 2007).

Thermodynamic Properties

A comprehensive study of the thermodynamic properties of this compound has been conducted. This includes measuring vapor pressures at various temperatures and determining the standard molar enthalpy, entropy, and Gibbs energy of sublimation and vaporization. These studies are crucial for understanding the environmental impact and behavior of this compound (Almeida, Pinheiro, & Monte, 2023).

Synthesis and Chemical Properties

Research on the synthesis of this compound through ammoxidation of 2,4-dichlorotoluene has been explored. This process highlights the chemical's role as a key intermediate in organic synthesis and discusses the effects of different chlorine atoms on the ammoxidation reaction (Chi et al., 1999).

Spectroscopy and Molecular Analysis

The molecular structure and properties of this compound have been studied using FT-IR and FT-Raman spectroscopy. These studies provide insights into the vibrational spectra, molecular electrostatic potential, and HOMO-LUMO analysis of the compound, contributing to a deeper understanding of its chemical behavior (Kattan et al., 2014).

Safety and Hazards

2,4-Dichlorobenzonitrile is harmful if swallowed or in contact with skin . It causes serious eye irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection when handling this chemical .

Future Directions

A synthetic method for 2,4-Dichlorobenzonitrile has been patented, which involves uniformly mixing 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride . This method has low requirements on equipment, reasonable conditions, practicability, and a yield of 90% .

Biochemical Analysis

Biochemical Properties

2,4-Dichlorobenzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of cellulose biosynthesis. It interacts with enzymes involved in the synthesis of cellulose, such as cellulose synthase . The compound binds to these enzymes, inhibiting their activity and preventing the formation of cellulose. This interaction leads to the accumulation of callose, a polysaccharide, in place of cellulose . Additionally, this compound has been shown to interact with other biomolecules, such as pectin and extensin, which are components of the plant cell wall .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits cellulose synthesis, leading to the accumulation of callose and other polysaccharides . This disruption in cellulose synthesis affects cell wall integrity and structure, resulting in altered cell function. The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, in pollen tubes of Pinus bungeana, this compound affects the organization of the cytoskeleton and vesicle trafficking, leading to changes in tube wall components and morphology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cellulose synthase enzymes, inhibiting their activity and preventing cellulose synthesis . This inhibition leads to the accumulation of callose and other polysaccharides in the cell wall. The compound also affects the organization of the cytoskeleton and vesicle trafficking, which are essential for cell wall construction and maintenance . Additionally, this compound may influence gene expression by altering the transcription of genes involved in cellulose synthesis and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound results in the inhibition of cellulose synthesis and the accumulation of callose . Long-term exposure, however, can lead to more profound changes in cell wall composition and structure, as well as alterations in cellular metabolism and gene expression . The stability and degradation of this compound in laboratory settings are also important factors that influence its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can cause significant toxicity and adverse effects . For example, high doses of the compound can lead to the disruption of cellular processes, such as enzyme activity and gene expression, resulting in cellular damage and dysfunction . Threshold effects and toxic doses should be carefully considered when studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of cellulose . The compound interacts with enzymes such as cellulose synthase, inhibiting their activity and preventing cellulose synthesis . This inhibition leads to the accumulation of callose and other polysaccharides in the cell wall. Additionally, this compound may affect other metabolic pathways by altering the activity of enzymes and the levels of metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on cellulose synthesis and other cellular processes . The localization and accumulation of this compound within cells and tissues can also affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell wall, where it interacts with cellulose synthase enzymes and other biomolecules involved in cellulose synthesis . The compound may also be localized in other cellular compartments, such as the cytoplasm and vesicles, where it affects the organization of the cytoskeleton and vesicle trafficking . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are important factors that influence its subcellular localization and activity .

Properties

IUPAC Name

2,4-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUHREVRSOOQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215943
Record name 2,4-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6574-98-7
Record name 2,4-Dichlorobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzonitrile
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Record name 2,4-Dichlorobenzonitrile
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Record name 2,4-dichlorobenzonitrile
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Synthesis routes and methods I

Procedure details

4.55 parts of 4-chloro-2-nitrobenzonitrile, 0.42 parts of lithium chloride, 1.11 parts of anhydrous aluminum chloride and 15 parts of N-methyl-2-pyrrolidone were reacted at 180° C. for 3 hours after the pattern of EXAMPLE B1. The reaction solution was added with 100 parts of dichloroethane, agitated for 30 minutes and filtered. Dichloroethane was distilled off from the filtrate and the residue was added with water to precipitate the crude crystals. The crude crystals were recrystallized by using a water-methanol mixed solvent to obtain 3.4 parts of 2,4-dichlorobenzonitrile with purity of 99%. Yield: 79.2%.
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Synthesis routes and methods II

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The reaction was performed as in Example 1. The following reactants were charged to the reactor: 2,4-DCBTC (132.8 g, 0.5 mol), ammonium chloride (28.1 g, 1.05 eq), and 2,4-dichlorobenzoyl chloride (13.3 g). The mixture was heated at 230° C. for 14 h. Distillation of the reaction mixture gave pure 2,4-dichlorobenzonitrile (2,4-DCBN) (76.4 g, 89% yield, melting point: 59°-60° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for producing 2,4-Dichlorobenzonitrile?

A1: this compound can be synthesized through several methods. One approach involves the ammoxidation of 2,4-dichlorotoluene using a fluidized bed reactor with a specific catalyst. [, ] This method aims to address the limitations of traditional fixed bed reactors, such as poor fluidization and low yield. Another method involves a two-step process starting with the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to yield 2,4-dichlorobenzaldoxime, which is then reacted with acetic anhydride to produce this compound. [] This method boasts a high yield (90%) and practicality. A third method uses this compound as a starting material to prepare 2,4-dichlorobenzoic acid via hydrolysis. []

Q2: What are the key physical and spectroscopic characteristics of this compound?

A2: Research provides insights into the thermodynamic properties of this compound, including vapor pressure data for both its crystalline and liquid phases obtained through techniques like the Knudsen effusion method and capacitance diaphragm manometers. [] Studies have also investigated its molecular properties using spectroscopic techniques like laser Raman, IR, and FT-IR/FT-Raman spectroscopy coupled with DFT calculations. [, ] These techniques provide valuable information about the compound's structure, vibrational modes, and electronic properties.

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the nitrile group in this compound makes it susceptible to nucleophilic attack. Research explores the dimerization of aromatic nitrile oxides, including this compound oxide, in the presence of pyridine. [] This reaction proceeds through a proposed mechanism involving the formation of an intermediate adduct between the nitrile oxide and pyridine, highlighting the influence of the nitrile group on the compound's reactivity. Furthermore, studies investigated the reactions of this compound oxide with enolizable Schiff bases, further elucidating its reactivity profile. []

Q4: Has this compound been explored in polymer chemistry?

A4: Yes, this compound has found applications in polymer synthesis. It serves as a co-monomer in the preparation of poly(arylene sulfides). [] Specifically, it is used alongside m-benzenedithiol and aromatic dibromides to introduce pendant cyano groups along the polymer chains. These modified poly(phenylene sulfides) exhibit different properties compared to their unmodified counterparts, showcasing the versatility of this compound in material science.

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